
2-Bromo-N-tritylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-tritylacetamide is an organic compound with the molecular formula C21H18BrNO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a trityl group (triphenylmethyl) and a bromine atom is attached to the alpha carbon of the acetamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-N-tritylacetamide can be synthesized through a multi-step process. One common method involves the reaction of tritylamine with bromoacetyl bromide in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the tritylamine acting as a nucleophile and attacking the carbonyl carbon of the bromoacetyl bromide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-tritylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions, often in the presence of a base.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: New derivatives with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
2-Bromo-N-tritylacetamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those that require specific functional groups for activity.
Biological Studies: It may be used in studies involving enzyme inhibition or protein modification due to its reactive bromine atom.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-tritylacetamide largely depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In biological systems, the compound may interact with proteins or enzymes, potentially modifying their activity through covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetamide: Similar structure but lacks the trityl group, making it less bulky and potentially less selective in reactions.
N-Tritylacetamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-N-tritylacetamide is unique due to the presence of both the trityl group and the bromine atom The trityl group provides steric bulk, which can influence the compound’s reactivity and selectivity in chemical reactions
Conclusion
This compound is a versatile compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows for a variety of chemical reactions, making it a valuable intermediate in the development of new pharmaceuticals and other complex organic molecules.
Propriétés
Formule moléculaire |
C21H18BrNO |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
2-bromo-N-tritylacetamide |
InChI |
InChI=1S/C21H18BrNO/c22-16-20(24)23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24) |
Clé InChI |
YLBCXNPYKQXKLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


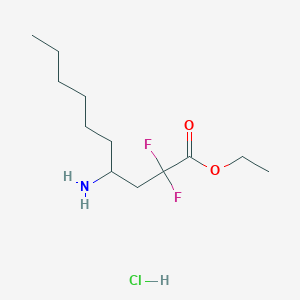

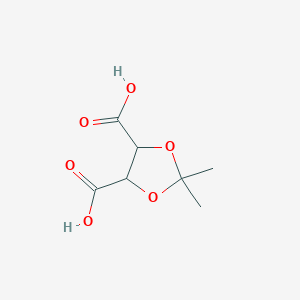
![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)

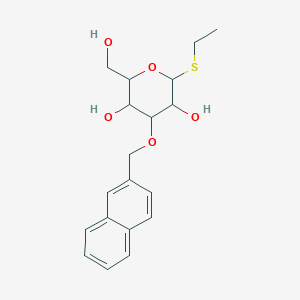
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)

![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)
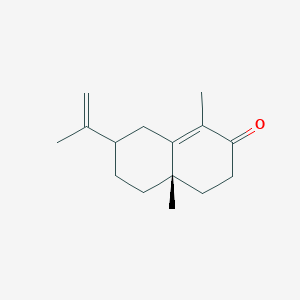
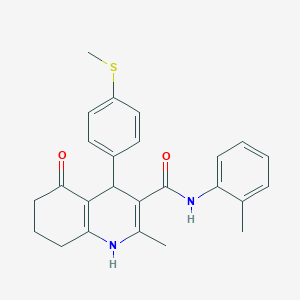
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
